molecular formula C16H16ClNO3 B6188877 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride CAS No. 2639424-96-5

4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride

Cat. No. B6188877
CAS RN: 2639424-96-5
M. Wt: 305.8
InChI Key:
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Description

4-(2-Aminoacetyl)phenyl 4-methylbenzoate hydrochloride (4-APMB-HCl) is a synthetic compound with a variety of biochemical and physiological effects. It is primarily used in laboratory experiments to study the mechanisms of action of various drugs and other compounds. 4-APMB-HCl has been studied extensively in recent years and has been found to have potential applications in drug development, medical research, and other areas.

Scientific Research Applications

4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride has been used in a variety of scientific research applications, including drug development, medical research, and other areas. The compound has been used to study the mechanisms of action of drugs, to investigate the effects of drugs on cells and tissues, and to evaluate the potential therapeutic effects of drugs. This compound has also been used to study the pharmacokinetics of drugs, as well as their metabolism and pharmacodynamics.

Mechanism of Action

The exact mechanism of action of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in the metabolism of drugs. Specifically, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, the compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, as well as the potential to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is relatively stable. In addition, the compound is relatively non-toxic and has been found to have a variety of biochemical and physiological effects. However, this compound has some limitations for use in laboratory experiments. The compound is not water soluble, which can make it difficult to use in certain experiments. In addition, the compound is relatively expensive and can be difficult to obtain.

Future Directions

There are a number of potential future directions for 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride. The compound could be used to study the mechanisms of action of drugs, to investigate the effects of drugs on cells and tissues, and to evaluate the potential therapeutic effects of drugs. In addition, this compound could be used to study the pharmacokinetics of drugs, as well as their metabolism and pharmacodynamics. Finally, this compound could be used to develop new drugs and to evaluate the safety and efficacy of existing drugs.

Synthesis Methods

4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is synthesized through the reaction of 4-methylbenzoic acid and 2-aminoacetophenone in the presence of hydrochloric acid. The reaction is carried out at room temperature and yields a white crystalline solid. The compound has a melting point of 205-206 °C and a molecular weight of 260.3 g/mol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-(4-methylbenzoylamino)benzoic acid. The resulting acid is then reacted with N-(tert-butoxycarbonyl)-L-alanine to form 4-(2-aminoacetyl)phenyl 4-methylbenzoate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-methylbenzoic acid", "thionyl chloride", "4-aminobenzoyl chloride", "N-(tert-butoxycarbonyl)-L-alanine", "hydrochloric acid" ], "Reaction": [ "4-methylbenzoic acid + thionyl chloride → 4-methylbenzoyl chloride", "4-methylbenzoyl chloride + 4-aminobenzoyl chloride → 4-(4-methylbenzoylamino)benzoic acid", "4-(4-methylbenzoylamino)benzoic acid + N-(tert-butoxycarbonyl)-L-alanine → 4-(2-aminoacetyl)phenyl 4-methylbenzoate", "4-(2-aminoacetyl)phenyl 4-methylbenzoate + hydrochloric acid → 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride" ] }

CAS RN

2639424-96-5

Molecular Formula

C16H16ClNO3

Molecular Weight

305.8

Purity

95

Origin of Product

United States

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